

Spectroscopic characterization of N-aryl-3,4-dichlorobenzothiophene-2-carboxamides

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Compound of Interest

Compound Name: 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride

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A Comparative Guide to the Spectroscopic Characterization of N-aryl-3,4-dichlorobenzothiophene-2-carboxamides and Related Compounds

This guide provides a comparative overview of the spectroscopic techniques used to identify and characterize N-aryl-3,4-dichlorobenzothiophene-2-carboxamides. Due to the limited availability of published experimental data for this specific class of compounds, this guide presents a predictive analysis based on the spectroscopic properties of closely related benzothiophene and thiophene carboxamide derivatives. The information is intended for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-aryl-3,4-dichlorobenzothiophene-2-carboxamides. The chemical shifts (δ) of ^1H and ^{13}C nuclei are highly sensitive to the electronic environment, providing valuable information about the molecular structure.

Expected ^1H and ^{13}C NMR Chemical Shifts:

The following table provides expected chemical shift ranges for N-aryl-3,4-dichlorobenzothiophene-2-carboxamides, by comparing with the available data for 3-chloro-N-cyclohexyl-benzo[b]thiophene-2-carboxamide and other N-aryl benzothiophene-2-

carboxamides. The presence of a second chlorine atom at the 4-position is expected to further deshield the adjacent protons and carbons.

Table 1: Comparative ^1H and ^{13}C NMR Spectroscopic Data

Assignment	N-aryl-3,4-dichlorobenzothiophene-2-carboxamides (Predicted)	3-chloro-N-cyclohexyl-benzo[b]thiophene-2-carboxamide (Reference) [1]	General N-aryl benzothiophene-2-carboxamides (Reference)
^1H NMR (ppm)			
NH (amide)	8.5 - 10.5 (broad singlet)	Not available	8.0 - 10.0
Benzothiophene H5	7.8 - 8.2 (doublet)	7.8 - 8.1	7.8 - 8.0
Benzothiophene H6	7.4 - 7.7 (triplet)	7.3 - 7.6	7.3 - 7.5
Benzothiophene H7	7.6 - 7.9 (doublet)	7.5 - 7.8	7.4 - 7.6
Aryl Protons	7.0 - 8.5 (multiplets)	Not applicable	7.0 - 8.0
^{13}C NMR (ppm)			
C=O (amide)	160 - 165	~162	160 - 168
Benzothiophene C2	135 - 140	~138	138 - 145
Benzothiophene C3	130 - 135	~129	125 - 130
Benzothiophene C3a	138 - 142	~139	137 - 140
Benzothiophene C4	130 - 135	Not applicable	124 - 128
Benzothiophene C5	125 - 130	~126	124 - 127
Benzothiophene C6	128 - 132	~129	124 - 126
Benzothiophene C7	124 - 128	~125	122 - 125
Benzothiophene C7a	135 - 140	~137	135 - 138
Aryl Carbons	115 - 140	Not applicable	120 - 140

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key characteristic absorption bands expected for N-aryl-3,4-dichlorobenzothiophene-2-carboxamides are summarized below and compared with general values for related functional groups.

Table 2: Comparative IR Absorption Bands

Functional Group	N-aryl-3,4-dichlorobenzothiophene-2-carboxamides (Expected, cm^{-1})	General Amides (Reference, cm^{-1}) [2][3][4]	General Thiophene Derivatives (Reference, cm^{-1})
N-H Stretch (amide)	3300 - 3500 (medium)	3100 - 3500	Not applicable
C-H Stretch (aromatic)	3000 - 3100 (weak)	3000 - 3100	~3100
C=O Stretch (amide)	1640 - 1680 (strong)	1630 - 1690	Not applicable
C=C Stretch (aromatic)	1450 - 1600 (medium)	1450 - 1600	1400 - 1550
C-N Stretch	1200 - 1350 (medium)	1200 - 1350	Not applicable
C-Cl Stretch	600 - 800 (strong)	Not applicable	Not applicable
C-S Stretch	600 - 700 (weak)	Not applicable	600 - 750

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-aryl-3,4-dichlorobenzothiophene-2-carboxamides, the fragmentation is expected to be influenced by the benzothiophene core and the N-aryl carboxamide side chain.

Expected Fragmentation Patterns:

- Molecular Ion Peak (M^+): A prominent molecular ion peak is expected, showing a characteristic isotopic pattern due to the presence of two chlorine atoms (M , $\text{M}+2$, $\text{M}+4$).

- Major Fragmentation Pathways:
 - Loss of the aryl group: Cleavage of the N-C(aryl) bond.
 - Loss of the carboxamide group: Cleavage of the C2-C(O) bond.
 - Fragmentation of the benzothiophene ring: This can involve the loss of CS, S, or C₂H₂.[\[5\]](#)
[\[6\]](#)
 - Cleavage of the amide bond: Resulting in the formation of an N-aryl amine radical cation and a benzothiophene carbonyl cation.
 - Loss of chlorine atoms: Stepwise loss of Cl radicals.[\[7\]](#)

Comparison with Benzothiophene:

The fragmentation of N-aryl-3,4-dichlorobenzothiophene-2-carboxamides will be significantly more complex than that of the parent benzothiophene. While benzothiophene primarily shows fragmentation of the heterocyclic ring,[\[5\]](#)[\[6\]](#) the carboxamides will exhibit additional fragmentation pathways originating from the amide and aryl substituents.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of N-aryl-3,4-dichlorobenzothiophene-2-carboxamides, based on established methodologies for related compounds.

a) General Synthesis:

N-aryl-3,4-dichlorobenzothiophene-2-carboxamides can be synthesized by reacting 3,4-dichlorobenzothiophene-2-carbonyl chloride with a substituted aniline in the presence of a base like triethylamine or pyridine in an inert solvent such as dichloromethane or toluene.

b) NMR Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[\[8\]](#) Samples are dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

[8]

c) IR Spectroscopy:

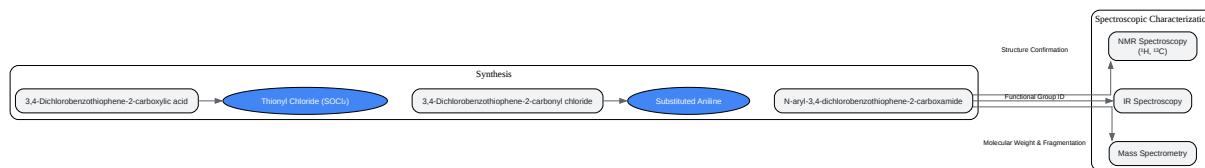
IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2] [3][9] Samples can be prepared as KBr pellets or analyzed as a thin film or in solution.

d) Mass Spectrometry:

Mass spectra are typically obtained using an electrospray ionization (ESI) or electron impact (EI) source.[5][6] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of N-aryl-3,4-dichlorobenzothiophene-2-carboxamides.



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Caption: General workflow for synthesis and characterization.

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